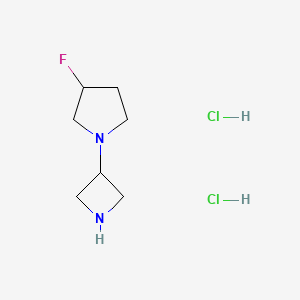

1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(azetidin-3-yl)-3-fluoropyrrolidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13FN2.2ClH/c8-6-1-2-10(5-6)7-3-9-4-7;;/h6-7,9H,1-5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAPTFRGTLQEMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1F)C2CNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403766-81-3 | |

| Record name | 1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Azetidin-3-yl)-3-fluoropyrrolidine Dihydrochloride

Abstract

This technical guide provides a comprehensive framework for the characterization of 1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride, a novel heterocyclic building block with significant potential in medicinal chemistry. As a dihydrochloride salt, its physicochemical properties are critical determinants of its behavior in both laboratory and physiological settings. This document details the core principles and experimental methodologies for elucidating its molecular structure, thermal properties, solubility, hygroscopicity, and acidity constants. By synthesizing established analytical techniques with field-proven insights, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the evaluation of complex small molecule salts.

Introduction and Molecular Identity

The strategic incorporation of fluorine and strained ring systems like azetidine into molecular scaffolds is a cornerstone of modern drug discovery.[1][2] Fluorine can significantly modulate metabolic stability, binding affinity, and pKa, while the azetidine moiety offers a three-dimensional vector for library diversification.[3][4] 1-(Azetidin-3-yl)-3-fluoropyrrolidine combines these features, making it a valuable scaffold.

The conversion of a basic parent molecule into a salt form, such as the dihydrochloride salt, is a fundamental strategy to enhance aqueous solubility and improve stability.[5] The formation of a dihydrochloride salt implies the presence of at least two basic centers within the molecule, which are protonated by two equivalents of hydrochloric acid.[5] A thorough characterization of this salt form is paramount for its effective application in drug development, from formulation to ensuring consistent biological activity.

Table 1: Molecular Identity of this compound

| Identifier | Value | Source |

| Chemical Name | This compound | [6] |

| CAS Number | 1403766-81-3 | [6] |

| Molecular Formula | C₇H₁₅Cl₂FN₂ | Derived |

| Molecular Weight | 217.11 g/mol | Derived |

| Chemical Structure |  | N/A |

Spectroscopic Characterization: Structural Confirmation via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of organic molecules. For a fluorinated compound such as this, both ¹H and ¹⁹F NMR are indispensable.[1]

Expertise & Rationale:

The ¹H NMR spectrum confirms the proton environment and connectivity of the azetidine and pyrrolidine rings. The ¹⁹F NMR is crucial for directly observing the fluorine atom's environment and its coupling to adjacent protons, which is vital for confirming its position on the pyrrolidine ring.[7] The choice of a deuterated solvent is critical; a polar solvent like DMSO-d₆ or D₂O is typically required to dissolve the polar dihydrochloride salt.

Protocol: ¹H and ¹⁹F NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[1]

-

Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse spectrum.

-

Set a spectral width of approximately 16 ppm.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹⁹F NMR Acquisition:

-

Use a standard single-pulse experiment, often with proton decoupling to simplify the spectrum.[1]

-

A wider spectral width (e.g., 200-300 ppm) is necessary due to the larger chemical shift range of fluorine.[3]

-

Acquire a sufficient number of scans (e.g., 64 to 256) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation. Phase and baseline correct the resulting spectrum. Calibrate the ¹H spectrum to the residual solvent peak and the ¹⁹F spectrum to an appropriate standard (e.g., CFCl₃).

Data Visualization: NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Thermal Properties: Melting Point and Crystallinity by DSC

Differential Scanning Calorimetry (DSC) is a critical thermal analysis technique used to measure heat flow associated with thermal transitions in a material. For a crystalline solid, it provides a precise melting point, which is an important indicator of purity. It also reveals the nature of the solid form (crystalline vs. amorphous).[8]

Expertise & Rationale:

Hydrochloride salts of small molecules are typically crystalline solids with sharp melting points.[8][9] A broad melting endotherm could suggest the presence of impurities, polymorphism, or an amorphous state. The enthalpy of fusion, also derived from the DSC thermogram, provides information on the degree of crystallinity.

Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrumentation: Use a calibrated DSC instrument.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).[9]

-

Use an inert nitrogen purge gas (e.g., 50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of the melting endotherm (melting point) and the integrated peak area (enthalpy of fusion).

Table 2: Illustrative Thermal Analysis Data

| Parameter | Typical Value | Significance |

| Melting Point (Onset) | 170 - 190 °C | Indicator of purity and identity |

| Enthalpy of Fusion (ΔHfus) | 80 - 120 J/g | Correlates with degree of crystallinity |

| Appearance of Thermogram | Single, sharp endotherm | Suggests a single crystalline form |

Hygroscopicity: Moisture Sorption Behavior

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[10] This property is critical for pharmaceutical solids as moisture uptake can lead to physical changes (e.g., deliquescence, crystal form change) and chemical degradation, impacting stability, handling, and formulation.[][12][13]

Expertise & Rationale:

Given its nature as a polar dihydrochloride salt, the compound is expected to have some affinity for water. A quantitative assessment is necessary to determine its classification according to pharmacopeial standards.[10] Dynamic Vapor Sorption (DVS) is the gold-standard automated method for this, providing a detailed moisture sorption-desorption profile.

Protocol: Gravimetric Sorption Analysis (Static Method)

-

Sample Preparation: Weigh approximately 300-500 mg of the sample into a pre-weighed, dry container.[10]

-

Environmental Control: Place the open container in a desiccator maintained at a constant relative humidity (RH) and temperature, typically 80% ± 2% RH and 25 °C ± 1 °C, using a saturated salt solution (e.g., ammonium chloride).[10]

-

Equilibration: Store the sample under these conditions for a fixed period, typically 24 hours.[10]

-

Measurement: After 24 hours, re-weigh the sample.

-

Calculation: Calculate the percentage weight gain.

-

Classification: Classify the material based on the weight gain according to the European Pharmacopoeia (Ph. Eur.) criteria.

Table 3: Hygroscopicity Classification (based on Ph. Eur.) [10]

| Classification | % Weight Gain after 24h at 80% RH |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Data Visualization: Hygroscopicity Testing Workflow

Caption: Step-by-step workflow for hygroscopicity classification.

Aqueous Solubility: A Key Biopharmaceutical Property

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and bioavailability. For ionizable compounds like dihydrochloride salts, solubility is highly dependent on the pH of the medium.[8]

Expertise & Rationale:

The dihydrochloride salt form is chosen specifically to enhance the solubility of the parent free base, particularly in the acidic environment of the stomach.[5] However, as the pH increases towards the pKa of the basic nitrogens, the compound will convert to its less soluble free base form, potentially leading to precipitation. This pH-dependent solubility profile is critical to understand for predicting in vivo performance.

Protocol: pH-Dependent Equilibrium Solubility

-

Media Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Sample Addition: Add an excess amount of the compound to each buffer in separate vials to create a slurry.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, filter or centrifuge the samples to separate the solid from the supernatant.

-

Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer.

Table 4: Illustrative pH-Solubility Profile

| pH | Expected Solubility | Rationale |

| 1.2 | High (>10 mg/mL) | Fully ionized as the dihydrochloride salt. |

| 4.5 | High (>5 mg/mL) | Remains predominantly in the protonated, soluble form. |

| 6.8 | Moderate (0.5 - 2 mg/mL) | Approaching the first pKa; partial conversion to free base. |

| 7.4 | Low (<0.1 mg/mL) | Primarily exists as the less soluble free base. |

Summary and Implications for Drug Development

The comprehensive physicochemical characterization of this compound is a prerequisite for its advancement in any drug discovery pipeline. The properties outlined in this guide directly influence critical development decisions.

Table 5: Consolidated Physicochemical Profile

| Property | Analytical Method | Typical Result/Classification | Implication for Development |

| Structure | ¹H & ¹⁹F NMR | Confirmed | Ensures identity and purity of the chemical entity. |

| Melting Point | DSC | Crystalline solid, ~180 °C | Indicates good purity and solid-state stability. |

| Hygroscopicity | Gravimetric Analysis | Slightly to Moderately Hygroscopic | Requires controlled storage conditions and may influence formulation choice. |

| Solubility | pH-Solubility Profile | High at low pH, low at neutral pH | Favorable for oral absorption but may show precipitation in the intestine. |

A crystalline nature with a defined melting point suggests good solid-state stability. A classification of slightly or moderately hygroscopic necessitates handling in controlled humidity environments and may require protective packaging for the final drug product. The pH-dependent solubility profile is characteristic of a salt of a weak base and is a critical input for biopharmaceutical modeling to predict oral absorption.

Conclusion

This technical guide has detailed the essential methodologies for the robust physicochemical characterization of this compound. By systematically applying the protocols for NMR, DSC, hygroscopicity, and solubility analysis, researchers can build a comprehensive data package. This package is not merely a collection of data points; it is the foundation upon which informed decisions regarding formulation, stability, and the ultimate therapeutic potential of this promising molecular scaffold are made.

References

- BenchChem. (2025). Comparative NMR Analysis of (S)-3-(Difluoromethyl)

- O'Hagan, D. (2008). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed.

- BOC Sciences. Hygroscopicity Testing.

- Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach.

- Gothoskar, A.V., et al. (2014).

- Kumar, P., et al. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.

- BenchChem. (2025). The Dihydrochloride Salt Form in Drug Design: A Technical Guide.

- Guerrieri, P.P. (2008). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs.

- Serajuddin, A.T.M., et al. (2003). Comparative DSC curves of haloperidol free base, its hydrochloride and mesylate salts.

- National Analytical Corporation. This compound - Cas No: 1403766-81-3. Tradeindia.

- Oxford Instruments. NMR | Fluorine Spectroscopy.

- Martin, S.F., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.

- Smith, A.J.R., et al. (2022).

- Fisher Scientific. Azetidines.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 4. Azetidines | Fisher Scientific [fishersci.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound - Cas No: 1403766-81-3 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. asiapharmaceutics.info [asiapharmaceutics.info]

- 12. pharmainfo.in [pharmainfo.in]

- 13. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]

An In-Depth Technical Guide: The Strategic Integration of the 1-(Azetidin-3-yl)-3-fluoropyrrolidine Scaffold in Modern Drug Discovery

Executive Summary

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with superior pharmacological profiles is relentless. The 1-(azetidin-3-yl)-3-fluoropyrrolidine scaffold has emerged as a formidable building block, ingeniously combining the desirable attributes of two distinct, privileged motifs: the conformationally rigid azetidine ring and the functionally versatile fluorinated pyrrolidine. This guide provides a comprehensive technical analysis of this scaffold, elucidating the synergistic principles that underpin its utility. We will deconstruct its constituent parts, explore robust synthetic methodologies, and examine its application in the design of next-generation therapeutics, particularly in the realms of kinase inhibition, metabolic disease, and central nervous system (CNS) disorders. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold to overcome longstanding challenges in drug design and optimization.

Chapter 1: The Rationale for Privileged Scaffolds in Medicinal Chemistry

The concept of "privileged scaffolds" is central to modern drug discovery, referring to molecular frameworks that are capable of binding to multiple, distinct biological targets. The strategic advantage of employing such scaffolds lies in their pre-validated nature, offering a higher probability of identifying bioactive compounds.

The efficacy of these scaffolds is often rooted in their three-dimensional (3D) topology. Saturated, sp³-rich heterocycles, such as azetidine and pyrrolidine, provide a rigid and defined spatial arrangement of functional groups, which is critical for high-affinity interactions with protein targets.[1][2] This pre-organization minimizes the entropic penalty upon binding, a key thermodynamic advantage over more flexible, linear molecules.[1]

Furthermore, the judicious incorporation of fluorine has become a cornerstone of rational drug design. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly and predictably modulate a molecule's physicochemical properties.[3] This includes enhancing metabolic stability by blocking sites of oxidative metabolism, increasing binding affinity through favorable electrostatic interactions, and fine-tuning lipophilicity to improve membrane permeability.[3] The 1-(azetidin-3-yl)-3-fluoropyrrolidine scaffold is a quintessential example of this design philosophy, merging conformational constraint with strategic fluorination.

Chapter 2: Deconstructing the Scaffold: Physicochemical and Pharmacokinetic Properties

The power of the 1-(azetidin-3-yl)-3-fluoropyrrolidine scaffold lies in the synergistic interplay of its two core components.

2.1: The Azetidine Ring: A Compact Vector for Rigidity

Azetidine, the four-membered saturated nitrogen heterocycle, serves as a bioisosteric replacement for larger, more flexible amines or more lipophilic cycloalkanes. Its strained ring system imparts significant conformational rigidity, which is invaluable for locking in a bioactive conformation.[1] Despite historical concerns about the stability of small rings, modern synthetic advancements have established azetidines as robust and reliable motifs in drug discovery.[4]

Key Contributions of the Azetidine Moiety:

-

Structural Rigidity: Reduces the number of accessible conformations, decreasing the entropic cost of binding.[1]

-

Improved Physicochemical Properties: Often leads to lower molecular weight and lipophilicity compared to larger rings like piperidine, which can enhance solubility and reduce off-target effects.

-

Defined Exit Vectors: Provides precise, spatially-defined points for substitution, allowing for systematic exploration of the surrounding chemical space.

2.2: The 3-Fluoropyrrolidine Moiety: A Modulator of Potency and Metabolism

The five-membered pyrrolidine ring is one of the most prevalent heterocycles in FDA-approved drugs, prized for its non-planar "envelope" conformation and its ability to engage in hydrogen bonding.[2] The introduction of a fluorine atom at the 3-position further refines its properties.

Key Contributions of the 3-Fluoropyrrolidine Moiety:

-

Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s, making it an effective "metabolic shield".[3]

-

Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the pyrrolidine nitrogen. This can be crucial for optimizing binding to targets, reducing off-target hERG liability, or improving oral bioavailability.

-

Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls in a protein active site), leading to a significant increase in binding affinity.

2.3: Synergistic Effects of the Combined Scaffold

The fusion of these two rings via a C-N bond creates a compact, rigid, and highly functionalized 3D scaffold. The azetidine ring acts as a rigid anchor, while the fluoropyrrolidine provides a metabolically stable, polar element. This combination is particularly effective at occupying and interacting with well-defined pockets in enzyme active sites or receptors, making it an exemplary scaffold for fragment-based drug design and lead optimization.

Chapter 3: Synthetic Strategies and Methodologies

The accessibility of a scaffold is paramount to its widespread adoption. While numerous methods exist for synthesizing azetidines and fluoropyrrolidines independently, a convergent and scalable route to the combined scaffold is essential.[4][5] Reductive amination represents one of the most reliable and efficient strategies for this purpose.

The logical workflow for synthesizing the target scaffold involves the coupling of a protected azetidinone with a chiral fluoropyrrolidine, followed by deprotection.

Caption: Proposed synthetic workflow for 1-(Azetidin-3-yl)-3-fluoropyrrolidine.

Experimental Protocol: Synthesis of (S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine

This protocol is a representative, self-validating system based on established chemical principles.

Materials:

-

N-Boc-azetidin-3-one

-

(S)-3-Fluoropyrrolidine hydrochloride

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Preparation of the Amine: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve (S)-3-Fluoropyrrolidine hydrochloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 eq) dropwise to neutralize the hydrochloride salt and generate the free amine. Stir for 15 minutes.

-

Formation of the Imine/Enamine Intermediate: To the solution from Step 1, add N-Boc-azetidin-3-one (1.05 eq) in one portion. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The progress can be monitored by TLC or LC-MS to confirm the consumption of the starting materials. Causality: This step forms the crucial iminium ion intermediate in situ, which is the substrate for the subsequent reduction.

-

Reductive Amination: Cool the reaction mixture back to 0 °C. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes, ensuring the internal temperature does not rise significantly. Causality: STAB is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting ketone but efficiently reduces the iminium ion.

-

Workup and Purification: Once the reaction is complete (as monitored by LC-MS), quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product, (S)-1-(1-Boc-azetidin-3-yl)-3-fluoropyrrolidine, can be purified by column chromatography on silica gel.

-

Deprotection: Dissolve the purified protected scaffold from Step 4 in DCM. Add trifluoroacetic acid (10 eq) dropwise at 0 °C. Stir at room temperature for 2-4 hours until the reaction is complete.

-

Final Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting residue can be triturated with diethyl ether to yield the final product, (S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine, typically as a TFA or dihydrochloride salt after appropriate workup.

Chapter 4: Therapeutic Applications and Structure-Activity Relationships (SAR)

The unique structural and electronic properties of the 1-(azetidin-3-yl)-3-fluoropyrrolidine scaffold make it suitable for a range of therapeutic targets.

4.1: As Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV inhibitors are a class of oral anti-hyperglycemic agents for the treatment of type 2 diabetes. The literature contains examples of potent DPP-IV inhibitors derived from fluorinated pyrrolidines and azetidines.[6] The scaffold is well-suited to interact with the key residues in the DPP-IV active site. The basic nitrogen of the azetidine can form a salt bridge with the catalytic dyad (Glu205/Glu206), while the fluoropyrrolidine can occupy the S1 pocket, with the fluorine atom potentially forming favorable interactions.

Caption: Hypothetical binding of the scaffold in the DPP-IV active site.

Table 1: Representative Structure-Activity Relationship (SAR) Data for Hypothetical DPP-IV Inhibitors

| Compound ID | R Group on Azetidine-N | DPP-IV IC₅₀ (nM) | Rationale for Activity |

|---|---|---|---|

| A-1 | H | 550 | Unsubstituted scaffold shows baseline activity. |

| A-2 | Cyanomethyl | 25 | The cyanomethyl group is a classic warhead for DPP-IV inhibitors, forming a covalent reversible bond. |

| A-3 | 2,4,5-Trifluorobenzyl | 8 | The fluorinated aromatic ring can occupy the S2 pocket, forming additional hydrophobic and polar interactions. |

| A-4 | Adamantyl | 150 | A bulky, lipophilic group may have poor steric fit in the S2 pocket, reducing potency. |

4.2: In Central Nervous System (CNS) Agents

The development of CNS drugs is frequently hampered by the need to cross the blood-brain barrier (BBB). The 1-(azetidin-3-yl)-3-fluoropyrrolidine scaffold possesses several attributes favorable for CNS penetration:

-

Low Molecular Weight: Contributes to better passive diffusion.

-

Controlled Lipophilicity: Fluorination can increase lipophilicity, but the overall scaffold remains relatively polar, striking a balance that is often optimal for BBB passage.[3]

-

Low Polar Surface Area (PSA): The compact nature of the scaffold helps maintain a low PSA.

This scaffold is an excellent starting point for developing inhibitors of CNS targets like GABA transporters[7] or monoacylglycerol lipase (MAGL), where azetidine-containing inhibitors have already shown promise.[8]

Chapter 5: Case Study: A Bio-Isosteric Replacement Strategy

Consider a hypothetical lead compound, Lead-1 , a potent kinase inhibitor that suffers from poor metabolic stability due to oxidation on its N-ethylpiperidine moiety.

Strategy: Replace the N-ethylpiperidine with the 1-(azetidin-3-yl)-3-fluoropyrrolidine scaffold to block the site of metabolism and improve overall properties.

Table 2: Comparison of Physicochemical Properties

| Property | Lead-1 (with N-ethylpiperidine) | Optimized-1 (with target scaffold) | Justification for Improvement |

|---|---|---|---|

| Molecular Weight | 385.5 g/mol | 398.4 g/mol | Slight increase, but within acceptable limits. |

| cLogP | 3.8 | 3.1 | The more polar scaffold reduces lipophilicity, which can improve the ADME profile and reduce off-target toxicity. |

| Metabolic Stability (t½, HLM) | 5 min | > 60 min | The fluoropyrrolidine and the constrained azetidine are resistant to CYP-mediated oxidation.[3] |

| Kinase IC₅₀ | 10 nM | 12 nM | The rigid scaffold effectively mimics the binding conformation of the original piperidine, retaining high potency. |

This case study illustrates the power of the scaffold as a "plug-and-play" bioisostere. By replacing a metabolically liable or conformationally flexible group, medicinal chemists can systematically address ADME liabilities while preserving or even enhancing target affinity.

Conclusion

The 1-(azetidin-3-yl)-3-fluoropyrrolidine scaffold is more than just a combination of two popular rings; it is a highly evolved molecular architecture that embodies key principles of modern drug design. Its inherent conformational rigidity, coupled with the strategic benefits of fluorination, provides a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. The robust and scalable synthetic routes to this scaffold further enhance its appeal for use in large-scale library synthesis and lead optimization campaigns. As the demand for drug candidates with increasingly sophisticated and optimized profiles continues to grow, the strategic deployment of the 1-(azetidin-3-yl)-3-fluoropyrrolidine scaffold is poised to play a significant role in the discovery of the next generation of innovative medicines.

References

- 1. Azetidines - Enamine [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jmchemsci.com [jmchemsci.com]

- 6. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacologic Characterization of JNJ-42226314, [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, a Reversible, Selective, and Potent Monoacylglycerol Lipase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Spectroscopic Analysis of 1-(Azetidin-3-yl)-3-fluoropyrrolidine Dihydrochloride

Preamble: The Imperative for Rigorous Characterization

In the landscape of modern drug discovery, the structural integrity of novel chemical entities is paramount. Small heterocyclic fragments, such as 1-(Azetidin-3-yl)-3-fluoropyrrolidine, are increasingly sought-after building blocks for their ability to impart favorable physicochemical properties, including improved solubility, metabolic stability, and target engagement. The dihydrochloride salt form of this molecule is typical for enhancing stability and handling. As such, its unambiguous characterization is not merely a procedural step but the foundational bedrock upon which all subsequent biological and pharmaceutical development rests.

This guide provides an in-depth, technically-grounded framework for the comprehensive spectroscopic analysis of 1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establishing a self-validating analytical workflow. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and rational approach to molecular characterization.

Molecular Architecture and its Spectroscopic Implications

The target analyte is composed of a four-membered azetidine ring linked at its 3-position to the nitrogen atom of a five-membered, 3-fluorinated pyrrolidine ring. As a dihydrochloride salt, both the azetidine and pyrrolidine nitrogens are protonated, forming ammonium chloride salts.

Chemical Structure:

-

IUPAC Name: 1-(Azetidin-3-yl)-3-fluoropyrrolidin-1-ium dichloride

-

Molecular Formula (as free base): C₇H₁₃FN₂

-

Molecular Formula (dihydrochloride salt): C₇H₁₅Cl₂FN₂

-

Key Features: Two saturated heterocyclic rings, a secondary amine (in the azetidine ring), a tertiary amine (in the pyrrolidine ring), and a stereogenic center at the fluorine-bearing carbon. The presence of fluorine is a critical feature, offering a unique spectroscopic handle.

This structure dictates our analytical strategy. The combination of proton-rich aliphatic rings, two distinct nitrogen environments, and a fluorine atom necessitates a multi-modal spectroscopic approach for complete elucidation.

The Core of Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the de novo structural elucidation of organic molecules. For this specific compound, a suite of 1D and 2D NMR experiments is required to assign every proton and carbon and to confirm the connectivity between the two ring systems. The presence of fluorine provides a unique opportunity for ¹⁹F NMR, a highly sensitive and specific technique.[1]

Rationale for Multi-Nuclear NMR

A ¹H NMR spectrum alone is insufficient due to significant signal overlap expected in the aliphatic region. ¹³C NMR will confirm the number of unique carbon environments. Crucially, ¹⁹F NMR provides a direct and unambiguous confirmation of the fluorine's presence and its electronic environment.[2] Two-dimensional techniques like COSY, HSQC, and HMBC are then used to piece the puzzle together, correlating protons to each other, protons to their directly attached carbons, and protons to carbons over multiple bonds, respectively.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in 0.6 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) or Methanol-d₄ (CD₃OD) are excellent choices due to the salt's polarity. D₂O will result in the exchange of the N-H protons, simplifying the spectrum, while CD₃OD will retain them.

-

Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.[3]

-

1D ¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set a spectral width of ~16 ppm.

-

Acquire 16-64 scans to achieve a good signal-to-noise ratio.[3]

-

Employ a relaxation delay of 2-5 seconds to ensure proper signal relaxation.

-

-

1D ¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program (e.g., zgpg30).

-

Set a spectral width of ~200 ppm.

-

Acquire a sufficient number of scans (e.g., 1024 or more) depending on the sample concentration.

-

A relaxation delay of 2 seconds is appropriate.

-

-

1D ¹⁹F NMR Acquisition:

-

2D NMR Acquisition (COSY, HSQC, HMBC):

-

Utilize standard, gradient-selected pulse programs for each experiment.

-

Optimize spectral widths in both dimensions to encompass all relevant signals.

-

Adjust the number of increments and scans to achieve the desired resolution and sensitivity.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra. Calibrate the ¹H and ¹³C spectra to the residual solvent peak.

Predicted NMR Data & Interpretation

The following table summarizes the anticipated NMR data. Chemical shifts (δ) are predicted based on the structure and data from similar fluorinated pyrrolidine and azetidine systems.[4][5][6]

| Technique | Signal Assignment (Atom No.) * | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |

| ¹H NMR | H5 (CHF) | ~5.2 - 5.5 | dtm (J_HF ≈ 50-55 Hz, J_HH ≈ 4-8 Hz) |

| H1, H3 (Azetidine CH₂) | ~4.0 - 4.5 | m | |

| H2 (Azetidine CH) | ~3.8 - 4.2 | m | |

| H4, H6 (Pyrrolidine CH₂) | ~3.5 - 4.0 | m | |

| H7 (Pyrrolidine CH₂) | ~2.2 - 2.6 | m | |

| NH₂⁺ (Azetidine & Pyrrolidine) | ~8.0 - 9.5 (in CD₃OD) | br s (exchangeable) | |

| ¹³C NMR | C5 (CHF) | ~90 - 95 | d (¹J_CF ≈ 170-180 Hz) |

| C1, C3 (Azetidine CH₂) | ~55 - 60 | t | |

| C4, C6 (Pyrrolidine CH₂) | ~50 - 58 | t (possible ²J_CF ≈ 20-25 Hz on C4/C6) | |

| C2 (Azetidine CH) | ~45 - 50 | d | |

| C7 (Pyrrolidine CH₂) | ~30 - 35 | t (³J_CF ≈ 5-10 Hz) | |

| ¹⁹F NMR | F | ~ -165 to -185 | m (multiplet due to coupling with adjacent protons) |

*Atom numbering is for illustrative purposes.

Confirming Mass and Formula: High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is essential for confirming the elemental composition and molecular weight of the analyte. For a pre-charged, polar molecule like this dihydrochloride salt, electrospray ionization (ESI) is the method of choice.

Rationale for ESI-TOF

Electrospray is a soft ionization technique that allows the analysis of polar and non-volatile compounds by creating gas-phase ions directly from solution, minimizing fragmentation. When coupled with a Time-of-Flight (TOF) mass analyzer, it provides high-resolution mass data, enabling the determination of the elemental formula with high confidence.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

-

Instrumentation: Introduce the sample into an ESI-TOF mass spectrometer.

-

Acquisition Parameters:

-

Operate in positive ion mode. This is critical as the molecule is already protonated.

-

Scan a mass range appropriate for the expected ions (e.g., m/z 50-500).

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

-

-

Data Analysis:

-

Identify the peak corresponding to the singly charged free base, [M+H]⁺.

-

Calculate the theoretical exact mass of the [C₇H₁₄FN₂]⁺ ion.

-

Compare the measured mass to the theoretical mass. A mass accuracy of <5 ppm provides strong evidence for the proposed elemental formula.

-

Predicted MS Data

| Ion Species | Formula | Calculated Exact Mass (m/z) | Expected Observation |

| Monoprotonated Free Base | [C₇H₁₄FN₂]⁺ | 145.1139 | The most abundant peak in the positive ion mode spectrum. |

| Diprotonated Species | [C₇H₁₅FN₂]²⁺ | 73.0606 | Potentially observable at half the m/z value, though less common. |

The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio) may lead to adduct ions like [M+H+Cl]⁻ in negative mode or other complex ions, but the primary target is the protonated free base in positive mode.[7][8]

Fingerprinting Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. It serves as an excellent "fingerprinting" technique for identity confirmation.[9][10]

Rationale for ATR-FTIR

Attenuated Total Reflectance (ATR) is a sampling technique that allows for the rapid analysis of solid samples with minimal preparation, making it highly efficient for quality control environments.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to obtain a high-quality spectrum.

-

-

Data Analysis: Process the spectrum to show absorbance or transmittance. Identify and label the characteristic absorption bands.

Predicted FTIR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Appearance |

| N-H Stretch (Ammonium) | 2400-3200 | Very broad, strong |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium, sharp |

| N-H Bend (Ammonium) | 1500-1600 | Medium, broad |

| C-F Stretch | 1000-1100 | Strong, sharp |

| C-N Stretch | 1100-1250 | Medium |

The most telling feature will be the extremely broad and strong absorption in the 2400-3200 cm⁻¹ region, which is characteristic of an ammonium salt. This, combined with the strong C-F stretch, provides rapid confirmation of key structural features.

Integrated Analytical Workflow

The power of this multi-technique approach lies in its self-validating nature. No single technique provides the complete picture, but together, they create an undeniable structural proof. The workflow ensures that the identity, structure, and purity of the compound are rigorously established.

Caption: Integrated workflow for spectroscopic validation.

Conclusion: A Foundation of Trust

The spectroscopic characterization of this compound is a critical step in its journey from a chemical entity to a potential pharmaceutical asset. The orthogonal application of NMR, Mass Spectrometry, and Infrared Spectroscopy, as detailed in this guide, provides a robust, self-validating system for structural confirmation. By understanding the rationale behind each technique and protocol, scientists can generate high-quality, reliable data, ensuring the integrity of their research and accelerating the drug development process. This analytical rigor is not merely about meeting regulatory requirements; it is about building a foundation of trust in the molecule itself.[11][12]

References

- O'Hagan, D. (2008). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed.

- Benchchem. (n.d.). Comparative NMR Analysis of (S)-3-(Difluoromethyl)pyrrolidine and Structurally Related Fluorinated Pyrrolidines. Benchchem.

- American Pharmaceutical Review. (2011). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. American Pharmaceutical Review.

- International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. Pharmaerudition.org.

- ResearchGate. (n.d.). (PDF) Validated Spectrophotometric Pharmaceutical Analysis. ResearchGate.

- Chemguide. (n.d.). mass spectra - the M+2 peak. Chemguide.

- Chemistry LibreTexts. (2020). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.

- ResearchGate. (n.d.). Conformational Analysis of Fluorinated Pyrrolidines Using 19 F- 1 H Scalar Couplings and Heteronuclear NOEs | Request PDF. ResearchGate.

- Unknown. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Unknown Source.

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.

- ChemicalBook. (n.d.). Azetidine(503-29-7) 1H NMR spectrum. ChemicalBook.

- Lab Manager. (n.d.). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager.

- AZoNetwork. (2024). What Is the Role of Spectroscopy in Pharmacokinetics?. News-Medical.net.

- The Royal Society of Chemistry. (2014). Supporting Information. The Royal Society of Chemistry.

- Falcão, M. A. (2025). Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. Medium.

- ResearchGate. (n.d.). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′), pyrrolidine (3′). ResearchGate.

- Royal Society of Chemistry. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. Royal Society of Chemistry.

- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. ResearchGate.

- Simson Pharma Limited. (2025). The Role of Spectroscopy in Modern Pharmaceutical Industry. Simson Pharma Limited.

- SciSpace. (2023). SPECTROSCOPY IN PHARMACEUTICAL ANALYSIS. SciSpace.

- Al-Othman, Z. A., et al. (n.d.). Pyrrolidine-Derived Phenanthroline Diamides: An Influence of Fluorine Atoms on the Coordination of Lu(III) and Some Other f-Elements and Their Solvent Extraction. PMC.

- European Pharmaceutical Review. (2013). Raman spectroscopy: Accelerating pharmaceutical discovery. European Pharmaceutical Review.

- Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a ha... Pearson.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central.

- The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.

- ChemicalBook. (n.d.). 3,3-difluoro-Pyrrolidine dihydrochloride(1403766-97-1) 1H NMR spectrum. ChemicalBook.

- Luf, A., et al. (n.d.). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed.

- Unknown. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Unknown Source.

- PubChem. (n.d.). 1-(Azetidine-3-carbonyl)-3-fluoropyrrolidine. PubChem.

- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.

Sources

- 1. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biophysics.org [biophysics.org]

- 3. benchchem.com [benchchem.com]

- 4. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 10. malvesfalcao.com [malvesfalcao.com]

- 11. pharmaerudition.org [pharmaerudition.org]

- 12. Validation of Analytical Methods for Pharmaceutical Analysis [rsc.org]

1H NMR and 13C NMR data for 1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1-(Azetidin-3-yl)-3-fluoropyrrolidine Dihydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the novel heterocyclic compound this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the foundational principles for structural elucidation, presents a robust experimental protocol for data acquisition, and offers an in-depth interpretation of the predicted spectral data. The guide emphasizes the unique spectral signatures arising from the fluorinated pyrrolidine ring, the strained azetidine moiety, and the effects of dual protonation in the dihydrochloride salt form.

Introduction and Molecular Structure

1-(Azetidin-3-yl)-3-fluoropyrrolidine is a saturated heterocyclic scaffold of significant interest in medicinal chemistry due to the combination of two highly sought-after motifs: the conformationally restricted azetidine ring and the metabolically stabilized 3-fluoropyrrolidine unit. The azetidine ring system is a valuable building block known to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1] The introduction of a fluorine atom can profoundly influence a molecule's pKa, lipophilicity, and binding affinity, making it a key strategy in modern drug design.[2][3]

The dihydrochloride salt form ensures that both nitrogen atoms are protonated, which is critical for aqueous solubility but also significantly influences the NMR spectrum by deshielding adjacent nuclei.[4] Understanding the complete NMR profile is therefore essential for unambiguous structure confirmation, quality control, and the study of its conformational dynamics.

Below is the chemical structure of this compound with atom numbering for NMR assignment.

Predicted ¹H and ¹³C NMR Spectral Data

Predicting the NMR spectrum of this molecule requires a composite analysis based on data from analogous structures, including 3-fluoropyrrolidine hydrochloride[5][6], various azetidine derivatives[7][8][9], and related fluorinated heterocyclic compounds.[2][10] The presence of fluorine introduces complex splitting patterns due to heteronuclear coupling (J-coupling) with neighboring protons (²JHF, ³JHF) and carbons (¹JCF, ²JCF, ³JCF).[11]

Predicted ¹H NMR Data

The proton spectrum is complicated by several factors: diastereotopic protons in both rings, extensive signal overlap in the aliphatic region, and large couplings to fluorine. The use of a protic deuterated solvent like D₂O is common for hydrochloride salts to ensure solubility, but this will cause the exchangeable N-H protons to be absent from the spectrum. In an aprotic solvent like DMSO-d₆, these protons would appear as broad signals.[4] The chemical shifts (δ) are predicted for an acquisition in D₂O.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale & Notes |

| H3' | 5.40 - 5.60 | dddd (dm) | ¹JHF ≈ 50-55, ³JHH (trans) ≈ 7-9, ³JHH (cis) ≈ 3-5, ²JHH ≈ 12-14 | The proton on the same carbon as fluorine (H3') is the most deshielded due to the inductive effect of fluorine. It will appear as a doublet of multiplets due to the large geminal H-F coupling. |

| H1, H2', H5' | 3.50 - 4.20 | m | - | These protons are adjacent to the electron-withdrawing protonated nitrogen atoms, shifting them significantly downfield. Signal overlap is highly likely in this region. |

| H2, H4 | 3.20 - 3.80 | m | - | Protons on the azetidine ring adjacent to the protonated nitrogen. |

| H4' | 2.40 - 2.80 | m | - | Protons on the pyrrolidine ring. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is a powerful tool for confirming the carbon framework. The carbon atom bonded to fluorine will exhibit a large one-bond C-F coupling constant (¹JCF) and appear as a doublet. Carbons two or three bonds away will show smaller couplings.

| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (¹³C{¹H}) | Predicted Coupling Constants (J, Hz) | Rationale & Notes |

| C3' | 90.0 - 94.0 | d | ¹JCF ≈ 170-185 | The direct attachment to the highly electronegative fluorine atom causes a strong downfield shift and a large one-bond C-F coupling. |

| C2', C5' | 60.0 - 65.0 | d | ²JCF ≈ 20-25 | These carbons are adjacent to both a protonated nitrogen and are beta to the fluorine atom, resulting in a downfield shift and a two-bond C-F coupling. |

| C1 | 55.0 - 60.0 | t | - | The methine carbon of the azetidine ring is deshielded by the adjacent protonated nitrogen. |

| C2, C4 | 45.0 - 50.0 | t | ³JCF ≈ 5-8 | Carbons of the azetidine ring adjacent to the protonated nitrogen. |

| C4' | 35.0 - 40.0 | dt | ²JCF ≈ 20-25 | This carbon is beta to the fluorine, resulting in a significant two-bond C-F coupling. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, unambiguous NMR data, a systematic approach involving both 1D and 2D NMR experiments is required.[7]

Sample Preparation

-

Weighing: Accurately weigh 10-15 mg of this compound.

-

Solvent Selection: Dissolve the sample in 0.6 mL of Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is preferred for its ability to dissolve hydrochloride salts and eliminate interfering N-H signals. DMSO-d₆ can be used if observation of N-H protons is desired.[4]

-

Homogenization: Vortex the sample vial for 30 seconds to ensure complete dissolution.

-

Transfer: Using a clean glass Pasteur pipette, transfer the solution into a 5 mm NMR tube.

NMR Instrumentation and 1D Experiments

-

Spectrometer: Data should be acquired on a 400 MHz or higher field NMR spectrometer.

-

Locking and Shimming: Lock on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR:

-

Acquire a standard 1D proton spectrum.

-

Typical Parameters: 16-32 scans, relaxation delay (D1) of 2 seconds, acquisition time of 3-4 seconds.

-

-

¹³C{¹H} NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical Parameters: 1024-2048 scans, D1 of 2 seconds.

-

-

¹⁹F NMR:

2D NMR Experiments for Structural Elucidation

Due to spectral complexity, 2D NMR is essential for definitive assignments.[7]

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H J-coupling networks, allowing for the mapping of proton connectivity within each ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, providing unambiguous C-H assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is crucial for connecting the azetidine and pyrrolidine rings across the C1-N' bond.

The following diagram illustrates the logical workflow for acquiring and analyzing the NMR data.

Caption: Workflow for NMR-based structural elucidation of the target molecule.

Interpretation and Key Insights

-

Effect of Protonation: The dihydrochloride salt form results in both nitrogen atoms being protonated (R₃NH⁺). This positive charge causes significant deshielding (a downfield shift) of the α-protons and α-carbons (H1, H2, H4, H2', H5' and C1, C2, C4, C2', C5').[4] This effect is a key diagnostic feature confirming the salt form.

-

Fluorine Coupling: The most prominent feature will be the large one-bond coupling between F and C3' (~170-185 Hz) in the ¹³C spectrum and the large geminal coupling between F and H3' (~50-55 Hz) in the ¹H spectrum.[11] Additionally, two-bond and three-bond couplings (²JCF, ³JCF, ²JHF, ³JHF) will be observable, providing valuable constraints for assigning the pyrrolidine ring signals.

-

Structural Connectivity: While COSY and HSQC will help delineate the individual spin systems of the azetidine and pyrrolidine rings, the HMBC experiment is paramount. A key HMBC correlation is expected between the protons on the azetidine ring (H1, H2, H4) and the carbons of the pyrrolidine ring (C2', C5'), and vice-versa, confirming the N-C1 linkage.

The following diagram illustrates the key connectivities within the molecule that are elucidated by 2D NMR.

Caption: Key structural correlations confirmed by 2D NMR experiments.

Conclusion

The structural elucidation of this compound via NMR spectroscopy is a multi-faceted task that relies on a combination of 1D and 2D experiments. The predicted data highlight the significant influence of both the fluorine substituent and the protonated amine centers on the chemical shifts and coupling patterns. The experimental workflow and interpretive principles detailed in this guide provide a robust framework for researchers to achieve complete and accurate characterization of this and other complex heterocyclic molecules, ensuring scientific integrity and accelerating drug development efforts.

References

- Benchchem. (n.d.). Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. Technical Support Center.

- Benchchem. (n.d.). Comparative NMR Analysis of (S)-3-(Difluoromethyl)pyrrolidine and Structurally Related Fluorinated Pyrrolidines. Technical Support Center.

- ChemicalBook. (n.d.). (S)-3-FLUORO-PYRROLIDINE(136725-54-7) 1H NMR spectrum.

- ChemicalBook. (n.d.). (r)-(-)-3-fluoropyrrolidine hydrochloride(136725-55-8) 1 h nmr.

- ChemicalBook. (n.d.). 1-(3-Azetidinyl)-3,3-difluoro-Pyrrolidine dihydrochloride(1403766-97-1) 1H NMR spectrum.

- ResearchGate. (n.d.). NMR spectra of allylamine hydrochloride.

- Kobal, G., et al. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC - NIH.

- ChemicalBook. (n.d.). (3S)-1-(3-Azetidinyl)-3-fluoro-Pyrrolidine(1403763-31-4) 1 H NMR.

- ChemicalBook. (n.d.). 3-FLUOROPYRROLIDINE HYDROCHLORIDE(169750-17-8) 1H NMR spectrum.

- Achmem. (n.d.). (S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride.

- ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?.

- RSC Publishing. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- ChemicalBook. (n.d.). Azetidine(503-29-7) 1H NMR spectrum.

- Pal, A., et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.

- BLDpharm. (n.d.). (S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine.

- ChemicalBook. (n.d.). 1-Azetidin-3-yl-dimethylamine hydrochloride(935670-07-8) 1 H NMR.

Sources

- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (R)-(-)-3-FLUOROPYRROLIDINE HYDROCHLORIDE(136725-55-8) 1H NMR spectrum [chemicalbook.com]

- 6. 3-FLUOROPYRROLIDINE HYDROCHLORIDE(169750-17-8) 1H NMR [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Azetidine(503-29-7) 1H NMR spectrum [chemicalbook.com]

- 9. 1-Azetidin-3-yl-dimethylamine hydrochloride(935670-07-8) 1H NMR [m.chemicalbook.com]

- 10. 1-(3-Azetidinyl)-3,3-difluoro-Pyrrolidine dihydrochloride(1403766-97-1) 1H NMR [m.chemicalbook.com]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Modeling of 1-(Azetidin-3-yl)-3-fluoropyrrolidine Conformations

Abstract: This technical guide provides a comprehensive framework for the in-silico conformational analysis of 1-(Azetidin-3-yl)-3-fluoropyrrolidine, a novel small molecule with significant potential in drug discovery. The conformational landscape of this molecule, dictated by the interplay of the puckered azetidine and pyrrolidine rings and the influence of the electronegative fluorine substituent, is critical to its pharmacokinetic and pharmacodynamic profiles. This document outlines a robust, multi-step computational workflow, from initial structure generation to high-level quantum mechanical calculations, designed to provide a detailed understanding of the molecule's three-dimensional structure and energetics. The methodologies described herein are grounded in established principles of computational chemistry and are intended to guide researchers in accurately predicting the conformational preferences of this and similar drug-like molecules.

Introduction: The Critical Role of Conformational Analysis in Drug Design

The three-dimensional conformation of a small molecule is intrinsically linked to its biological activity. The specific arrangement of atoms in space governs how a molecule interacts with its biological target, its metabolic stability, and its physicochemical properties such as solubility and permeability. For drug development professionals, a thorough understanding of a molecule's conformational landscape is therefore not just advantageous, but essential for rational drug design and optimization.

1-(Azetidin-3-yl)-3-fluoropyrrolidine presents a compelling case study in conformational analysis. It incorporates two saturated heterocyclic rings, azetidine and pyrrolidine, both of which are prevalent in modern medicinal chemistry. The four-membered azetidine ring is known for its significant ring strain, which influences its reactivity and conformational preferences.[1] The five-membered pyrrolidine ring, while more flexible, adopts non-planar "envelope" or "twist" conformations. Furthermore, the strategic placement of a fluorine atom on the pyrrolidine ring introduces potent electronic effects that can significantly alter the conformational equilibrium.[2] Fluorine's high electronegativity can influence the puckering of the pyrrolidine ring and modulate the basicity of the nearby nitrogen atoms.[3][4][5]

This guide will provide a detailed, step-by-step protocol for the molecular modeling of 1-(Azetidin-3-yl)-3-fluoropyrrolidine, offering insights into the theoretical underpinnings of each step and the rationale behind the selection of specific computational methods.

Foundational Principles: Structural Features and Anticipated Conformational Behavior

Before embarking on a computational investigation, it is crucial to understand the key structural features of 1-(Azetidin-3-yl)-3-fluoropyrrolidine and how they are likely to influence its conformation.

-

Azetidine Ring Puckering: The azetidine ring is not planar; it adopts a puckered conformation to alleviate ring strain.[6] The degree of puckering and the preferred orientation of substituents are key conformational parameters. For a 3-substituted azetidine, the substituent can occupy either a pseudo-axial or pseudo-equatorial position, with the latter generally being more favorable for bulky groups to minimize steric hindrance.[6]

-

Pyrrolidine Ring Conformation: The pyrrolidine ring typically adopts non-planar envelope or twist conformations to minimize torsional strain. The position of the fluorine atom at the 3-position is expected to have a pronounced effect on the ring's puckering, favoring specific Cγ-endo or Cγ-exo conformations.[7][8][9]

-

Influence of Fluorine Substitution: The highly electronegative fluorine atom can induce significant local electronic effects. This can influence the bond lengths and angles within the pyrrolidine ring and affect the pKa of the pyrrolidine nitrogen.[2][10] The gauche effect between the fluorine and adjacent substituents will also play a role in determining the preferred torsional angles.

-

Inter-ring Torsional Flexibility: The single bond connecting the azetidine and pyrrolidine rings allows for rotation, leading to a multitude of possible relative orientations of the two rings. Identifying the low-energy conformations arising from this rotation is a key objective of the modeling process.

The Computational Workflow: A Step-by-Step Guide

The following section details a robust and validated workflow for the conformational analysis of 1-(Azetidin-3-yl)-3-fluoropyrrolidine. This workflow is designed to be both comprehensive and computationally efficient, starting with rapid molecular mechanics methods and progressing to more accurate but demanding quantum mechanics calculations.

Caption: A comprehensive workflow for the conformational analysis of small molecules.

Step 1: 2D to 3D Structure Generation

The initial step involves converting the 2D chemical structure of 1-(Azetidin-3-yl)-3-fluoropyrrolidine into a reasonable 3D conformation. This can be accomplished using various molecular building software. It is important to generate a starting structure with sensible bond lengths and angles to serve as a good starting point for subsequent calculations.

Step 2: Initial Conformational Search with Molecular Mechanics

A broad conformational search is necessary to explore the vast conformational space of the molecule. Due to its computational efficiency, molecular mechanics (MM) is the method of choice for this initial exploration.[11]

Protocol:

-

Force Field Selection: Choose a suitable force field for drug-like small molecules. The Merck Molecular Force Field (MMFF94) or the General Amber Force Field (GAFF) are excellent choices, as they are well-parameterized for a wide range of organic molecules.[12][13][14][15]

-

Conformational Search Algorithm: Employ a systematic or stochastic conformational search algorithm.[16][17][18] Software packages like MacroModel or ConfGen offer robust implementations of these algorithms.[19][20] The goal is to generate a diverse set of conformers by systematically rotating all rotatable bonds.

-

Energy Window: Set an appropriate energy window (e.g., 10-20 kcal/mol) above the global minimum to ensure that all reasonably accessible conformations are sampled.

Rationale: The purpose of this step is to cast a wide net and identify all plausible low-energy conformational families. The speed of molecular mechanics allows for the exploration of thousands of potential structures.

Step 3: Geometry Optimization with Molecular Mechanics

Each conformer generated in the previous step should be subjected to energy minimization using the same molecular mechanics force field. This process refines the geometry of each conformer, moving it to the nearest local energy minimum on the potential energy surface.

Step 4: Clustering and Selection of Low-Energy Conformers

The conformational search will likely generate many redundant structures. Clustering the optimized conformers based on their root-mean-square deviation (RMSD) is an effective way to identify unique conformational families. A representative low-energy structure from each cluster should be selected for further analysis.

Step 5: Quantum Mechanics Geometry Optimization

To obtain more accurate geometries and relative energies, the selected low-energy conformers should be re-optimized using a higher level of theory, such as Density Functional Theory (DFT).[21][22]

Protocol:

-

Method Selection: A popular and reliable DFT functional for organic molecules is B3LYP.[23]

-

Basis Set Selection: A Pople-style basis set, such as 6-31G(d), provides a good balance between accuracy and computational cost for geometry optimizations.[24]

-

Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm that it is a true energy minimum (i.e., has no imaginary frequencies).

Rationale: DFT provides a more accurate description of the electronic structure of the molecule compared to molecular mechanics, leading to more reliable geometries and relative energies.[25][26]

Step 6: Single-Point Energy Calculations and Population Analysis

For even greater accuracy in the relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a larger basis set, such as 6-311+G(d,p).[24] The relative energies of the conformers can then be used to calculate their Boltzmann populations at a given temperature, providing an estimate of their relative abundance in the gas phase.

Step 7: Incorporating Solvation Effects

The conformation of a molecule can be significantly influenced by its environment. To model the molecule in a biologically relevant aqueous environment, it is crucial to incorporate the effects of solvation.

Protocol:

-

Solvation Model: Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computationally efficient and widely used.[27][28][29]

-

Solvent: Select water as the solvent to mimic physiological conditions.

-

Re-optimization: Re-optimize the low-energy conformers using DFT with the chosen implicit solvation model. The relative energies in solution can then be used to determine the conformational preferences in an aqueous environment.

Rationale: Solvation can stabilize or destabilize certain conformers based on their polarity and shape, potentially altering the conformational landscape compared to the gas phase.

Data Presentation and Interpretation

The results of the conformational analysis should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Relative Energies and Boltzmann Populations of Low-Energy Conformers of 1-(Azetidin-3-yl)-3-fluoropyrrolidine (Hypothetical Data)

| Conformer ID | Relative Energy (kcal/mol) - Gas Phase | Boltzmann Population (%) - Gas Phase | Relative Energy (kcal/mol) - Aqueous | Boltzmann Population (%) - Aqueous |

| 1 | 0.00 | 75.3 | 0.00 | 82.1 |

| 2 | 1.25 | 12.1 | 1.50 | 9.5 |

| 3 | 2.10 | 5.5 | 2.35 | 4.2 |

| 4 | 3.50 | 1.8 | 3.80 | 1.3 |

Interpretation: The data in Table 1 would indicate the most stable conformation (Conformer 1) and its prevalence both in the gas phase and in an aqueous environment. The relative energies provide insight into the energy barriers between different conformations.

Caption: Key conformational degrees of freedom in 1-(Azetidin-3-yl)-3-fluoropyrrolidine.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the molecular modeling of 1-(Azetidin-3-yl)-3-fluoropyrrolidine conformations. By following this multi-step approach, researchers can gain valuable insights into the three-dimensional structure and energetic landscape of this promising molecule. The predicted low-energy conformations can serve as a foundation for further studies, such as molecular docking into a target protein or the calculation of ADME/Tox properties.

For ultimate validation, the computational predictions should be compared with experimental data, such as that obtained from NMR spectroscopy or X-ray crystallography.[30] The synergy between computational modeling and experimental characterization provides the most complete and accurate picture of a molecule's conformational behavior, ultimately accelerating the drug discovery and development process.

References

-

Force fields for small molecules. National Institutes of Health. [Link]

-

Solvent model. Wikipedia. [Link]

-

Validation of the Generalized Force Fields GAFF, CGenFF, OPLS-AA, and PRODRGFF by Testing Against Experimental Osmotic Coefficient Data for Small Drug-Like Molecules. PubMed. [Link]

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link]

-

Cγ-endo and Cγ-exo puckering of the pyrrolidine ring in (4S) and (4R) fluoroprolines... ResearchGate. [Link]

-

Chemical Solvent Models. Q-Chem Manual. [Link]

-

Solvent Effects and Implicit Models. Fiveable. [Link]

-

Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. [Link]

-

Applications of Density Functional Theory to Theoretical Organic Chemistry. CORE. [Link]

-

Solvent models – Knowledge and References. Taylor & Francis. [Link]

-

Conformational analysis of small molecules: NMR and quantum mechanics calculations. PubMed. [Link]

-

Conformational preferences of proline analogues with different ring size. PubMed. [Link]

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. National Institutes of Health. [Link]

-

Force Fields for Small Molecules. PubMed. [Link]

-

Solvation Models. NWChem. [Link]

-

The Effect of Aliphatic Fluorine on Amine Drugs. ACS Publications. [Link]

-

Molecular Mechanics: Force Fields. Fiveable. [Link]

-

MacroModel. Schrödinger. [Link]

-

Force Fields for Small Molecules. ResearchGate. [Link]

-

Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. Frontiers. [Link]

-

The development of an Amber-compatible organosilane force field for drug-like small molecules. RSC Publishing. [Link]

-

MMFF94 Force Field (mmff94). Open Babel 3.0.1 documentation. [Link]

-

Fluorine effect on proline conformation. (A) pyrrolidine ring puckers... ResearchGate. [Link]

-

Tuning basicity. Cambridge MedChem Consulting. [Link]

-

Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education. [Link]

-

conformer_search: Generate possible conformations for small molecules for subsequent semi-empirical optimization. GitHub. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health. [Link]

-

Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Publishing. [Link]

-

Density functional theory across chemistry, physics and biology. PubMed Central. [Link]

-

Molecular Mechanics & Force Fields. Avogadro. [Link]

-

ConfGen. Schrödinger. [Link]

-

Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. PubMed. [Link]

-

What software shall I use for DFT on an organic molecule? ResearchGate. [Link]

-

A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. bioRxiv. [Link]

-

Merck molecular force field. Wikipedia. [Link]

-

Dataset of AMBER force field parameters of drugs, natural products and steroids for simulations using GROMACS. ResearchGate. [Link]

-

Conformational Search of Small Molecules Using GROMACS. Kagawa University Chemical Biology Lab. [Link]

-

Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Semantic Scholar. [Link]

-

What is Density Functional Theory and How Does It Work? Synopsys. [Link]

-

Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. ResearchGate. [Link]

-

MMFF94. Computational Chemistry List. [Link]

-

Density functional theory. Wikipedia. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Conformationally Restricted Chiral Peptide Nucleic Acids Derived from Azetidines. Taylor & Francis Online. [Link]

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. fiveable.me [fiveable.me]

- 12. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Validation of the Generalized Force Fields GAFF, CGenFF, OPLS-AA, and PRODRGFF by Testing Against Experimental Osmotic Coefficient Data for Small Drug-Like Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. open-babel.readthedocs.io [open-babel.readthedocs.io]

- 15. Merck molecular force field - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]